5-tert-ブチル-1H-ピラゾール-4-スルホニルクロリド

説明

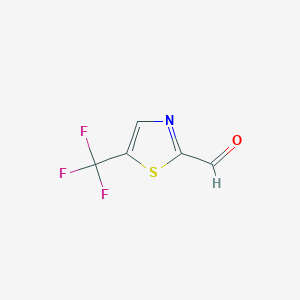

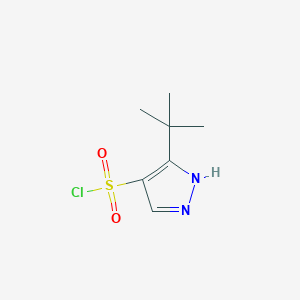

5-tert-butyl-1H-pyrazole-4-sulfonyl chloride, also known as TBPS, is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . It has gained significant attention in the fields of research and industry.

Molecular Structure Analysis

The molecular structure of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride is characterized by a pyrazole ring, which is a five-membered heterocyclic structure with two neighboring nitrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride were not found, pyrazole derivatives in general can undergo a variety of reactions. These include reactions with dialkyl azodicarboxylates, β,γ-unsaturated hydrazones, and vinyl azide .科学的研究の応用

医薬品中間体

5-tert-ブチル-1H-ピラゾール-4-スルホニルクロリド: は、様々な医薬品化合物の合成における中間体として利用されます。 その反応性の高いスルホニルクロリド基は、他の分子にスルホニル部分を導入することを可能にします。スルホニル部分は、多くの治療薬によく見られる構造的要素です .

スルファニル化ピラゾールの合成

この化合物は、スルファニル化ピラゾールの合成における前駆体として役立ちます。これらの構造は、潜在的な生物学的活性を持つことから、医薬品化学において重要です。 このプロセスは、通常、金属と溶媒を使用しない条件で行われるため、研究者にとって環境に優しい選択肢となっています .

化学研究

化学研究では、5-tert-ブチル-1H-ピラゾール-4-スルホニルクロリドは、様々な条件下でのスルホニルクロリドの挙動を研究するために頻繁に使用されます。 これは、このクラスの化合物の反応性と安定性を理解するのに役立ちます。これは、新しい化学合成方法を開発するために不可欠です.

材料科学

この化合物は、材料科学において、特に特定の特性を持つ新素材の開発に役立ちます。 スルホニルクロリド基をポリマーや他の材料に組み込むことで、研究者は熱安定性や溶解性などの特性を変更することができます.

農業化学

農業化学の分野では、5-tert-ブチル-1H-ピラゾール-4-スルホニルクロリドを使用して、農薬の前駆体となる化合物を生成することができます。 これには、殺虫剤や除草剤が含まれ、スルホニル基はこれらの薬剤の生物学的活性において重要な役割を果たします.

分析化学

分析試薬として、この化合物は、様々なアッセイや化学分析で使用されます。 その反応性により、他の物質の定量化と検出が可能になり、品質管理と環境モニタリングにおいて不可欠です.

作用機序

Target of Action

It’s known that tbps is a pyrazole derivative, and many pyrazole compounds have been found to interact with various biological targets, including enzymes, receptors, and ion channels .

Mode of Action

Pyrazole derivatives, in general, are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The specific interaction of TBPS with its targets would depend on the chemical structure of TBPS and the nature of the target.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets . For instance, some pyrazole compounds are involved in pathways related to inflammation, cancer, and neurological disorders .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, presence of other chemicals, and the specific biological environment within the body.

実験室実験の利点と制限

The main advantage of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride is its versatility. It can be used for a wide range of synthetic and analytical applications, and its ability to form stable covalent bonds with a variety of active sites makes it an ideal choice for a wide range of applications. Additionally, the two-step synthesis method is simple and efficient, making it a useful reagent for lab experiments. However, there are some limitations to the use of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride. It is a hazardous compound, and should be handled with care. Additionally, its reactivity can lead to unwanted side reactions, which can complicate the synthesis of certain compounds.

将来の方向性

The versatility of 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride makes it a valuable tool for researchers, and there are a number of potential future directions for its use. For example, 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride can be used to synthesize compounds with enhanced solubility, which can be used for drug delivery applications. Additionally, 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride can be used to synthesize compounds with increased stability, which can be used for drug storage applications. Furthermore, 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride can be used to synthesize compounds with improved binding affinity for target proteins, which can be used for drug discovery applications. Finally, 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride can be used to synthesize compounds with improved pharmacokinetic properties, which can be used for drug development applications.

特性

IUPAC Name |

5-tert-butyl-1H-pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-7(2,3)6-5(4-9-10-6)13(8,11)12/h4H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOMRAOEHFYMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201214373 | |

| Record name | 3-(1,1-Dimethylethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1249845-38-2 | |

| Record name | 3-(1,1-Dimethylethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1249845-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201214373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。